molecular formula C9H12N2O3 B13335544 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B13335544
M. Wt: 196.20 g/mol
InChI Key: VVDLHAUDFFZHRE-UHFFFAOYSA-N
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Description

3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a propanoic acid moiety attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dihydropyridinone ring, followed by the introduction of the amino and methyl groups. The final step involves the addition of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,6-dihydro-6-oxo-1,2-dihydropyridin-1-yl)propanoic acid
  • 6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine derivatives

Uniqueness

3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-(3-amino-2-methyl-6-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-6-7(10)2-3-8(12)11(6)5-4-9(13)14/h2-3H,4-5,10H2,1H3,(H,13,14)

InChI Key

VVDLHAUDFFZHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCC(=O)O)N

Origin of Product

United States

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